Licochalcone B

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Licochalcone B peut être synthétisé par diverses réactions chimiques impliquant des chalcones. Une méthode courante implique la réaction de condensation de Claisen-Schmidt entre la 4-hydroxyacetophénone et le 3,4-dihydroxybenzaldéhyde en présence d'une base telle que l'hydroxyde de sodium . La réaction est généralement effectuée dans un mélange éthanol-eau à température ambiante, suivie d'une purification par recristallisation.

Méthodes de Production Industrielle : La production industrielle de this compound implique souvent l'extraction des racines de réglisse. Les racines sont séchées, broyées et soumises à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite concentré et purifié à l'aide de techniques chromatographiques pour isoler le this compound .

Analyse Des Réactions Chimiques

Types de Réactions : Le Licochalcone B subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des réducteurs couramment utilisés.

Principaux Produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrochalcones.

Substitution : Dérivés acétylés et benzoylés.

Applications De Recherche Scientifique

Anticancer Properties

Licochalcone B exhibits potent anticancer activity across multiple cancer types, including bladder, colorectal, lung, and hepatocellular cancers.

- Mechanism of Action : this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. It also activates caspases involved in the apoptotic pathway . In human bladder cancer cells, it inhibits cell proliferation and migration by modulating the expression of cell cycle regulators and matrix metalloproteinases .

-

Case Studies :

- A study demonstrated that this compound caused S phase arrest in T24 human bladder cancer cells, reducing the expression of cyclins and promoting apoptosis through PARP cleavage .

- Another investigation found that this compound effectively reduced cell viability and induced apoptosis in oxaliplatin-sensitive and -resistant colorectal cancer cells, highlighting its potential as a therapeutic agent against drug-resistant tumors .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of ischemia-reperfusion injury.

- Mechanism of Action : The compound enhances the expression of anti-apoptotic proteins such as Bcl-2 and reduces levels of pro-apoptotic factors like caspase-9. This modulation helps protect neuronal cells from damage following ischemic events .

- Case Studies :

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : It inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and reduces the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in macrophage cell lines .

- Case Studies :

Radioprotective Effects

Recent studies have highlighted the potential of this compound as a radioprotective agent.

- Mechanism of Action : The compound reduces DNA damage caused by radiation exposure, enhances antioxidant levels, and inhibits inflammatory responses. It has been shown to improve cell survival rates following radiation exposure in vitro and in vivo models .

- Case Studies :

Summary Table: Applications of this compound

Mécanisme D'action

Licochalcone B exerts its effects through several molecular targets and pathways:

Phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway: Involved in cell growth and survival.

p53 pathway: Regulates cell cycle and apoptosis.

Nuclear factor-κB (NF-κB) pathway: Modulates inflammatory responses.

p38 pathway: Involved in stress responses and apoptosis.

Caspases: Play a role in the execution phase of cell apoptosis.

Comparaison Avec Des Composés Similaires

Le Licochalcone B fait partie d'une famille de chalcones, qui comprennent :

- Licochalcone A

- Licochalcone C

- Licochalcone D

- Licochalcone E

- Licochalcone H

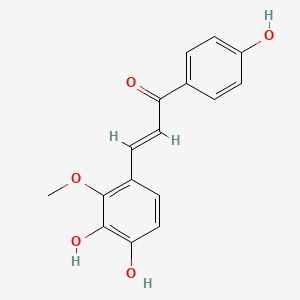

Unicité : Le this compound est unique en raison de sa structure moléculaire spécifique, qui comprend un groupe 3,4-dihydroxy-2-méthoxyphényle. Cette structure contribue à ses propriétés pharmacologiques distinctes, telles que ses puissantes activités anti-inflammatoires et anticancéreuses .

Activité Biologique

Licochalcone B (LicB) is a naturally occurring chalcone derived from the roots of licorice plants, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This article reviews the latest findings on the biological activities of LicB, supported by data tables and relevant case studies.

LicB exerts its biological effects through various mechanisms:

- Anti-inflammatory Activity : LicB inhibits the activation of the NF-κB pathway, which is crucial in inflammatory responses. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS) .

- Antioxidant Effects : LicB enhances antioxidant defenses by activating the Nrf2 pathway, which leads to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

- Neuroprotective Properties : In cellular models of oxidative stress, LicB has shown potential to reduce apoptosis and promote cell survival by modulating autophagy through the SIRT1/AMPK signaling pathway .

- Anticancer Effects : LicB induces apoptosis in various cancer cell lines by triggering mitochondrial dysfunction and activating caspases . It has been reported to inhibit cell proliferation in human oral squamous cell carcinoma with IC50 values ranging from 13 to 15 μM .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study investigated LicB's effects on PC-12 cells subjected to oxidative stress. The results indicated that LicB significantly decreased cell death rates by reducing reactive oxygen species (ROS) levels and enhancing autophagic activity. Specifically, LicB treatment led to increased levels of LC3-II protein while decreasing p62 levels, indicating enhanced autophagy .

Case Study: Anticancer Activity

In research focusing on human oral squamous cell carcinoma lines (HN22 and HSC4), LicB was shown to effectively inhibit cell proliferation. The compound induced significant morphological changes indicative of apoptosis after 48 hours of treatment. Flow cytometric analysis confirmed increased early and late apoptotic cells upon treatment with LicB at concentrations as low as 10 μM .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRYGIIYOPBBZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317442 | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58749-23-8 | |

| Record name | Licochalcone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.